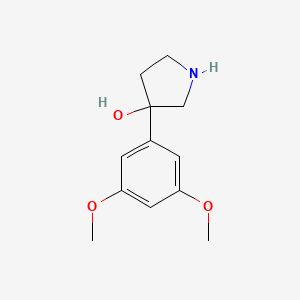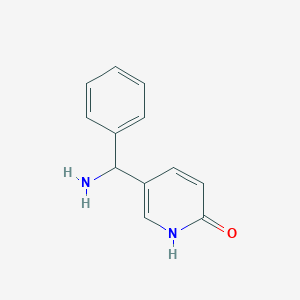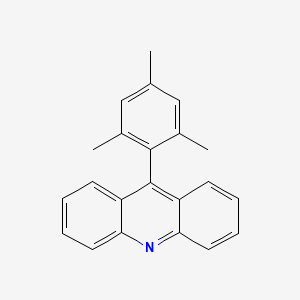
4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a furan ring. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl group adds to its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine typically involves the arylation of 2-acetylfuran with nitrophenyldiazonium salts under Gomberg-Bachmann reaction conditions . The resulting 5-(nitrophenyl)-2-acetylfurans undergo cyclization to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as copper powder.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and environmental considerations.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiazole and furan compounds.
科学的研究の応用
4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
作用機序
The exact mechanism of action for 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrophenyl and thiazole groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .
類似化合物との比較
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness: 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine is unique due to the combination of a nitrophenyl group with both furan and thiazole rings.
特性
分子式 |
C13H9N3O3S |
|---|---|
分子量 |
287.30 g/mol |
IUPAC名 |
4-[5-(2-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H9N3O3S/c14-13-15-9(7-20-13)12-6-5-11(19-12)8-3-1-2-4-10(8)16(17)18/h1-7H,(H2,14,15) |
InChIキー |
XPWMASOZELDLGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=CSC(=N3)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


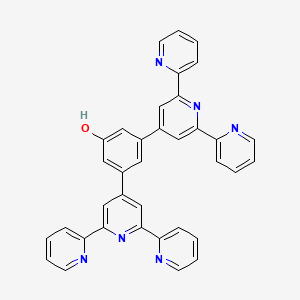
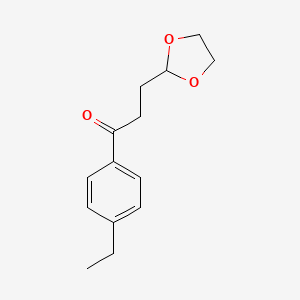
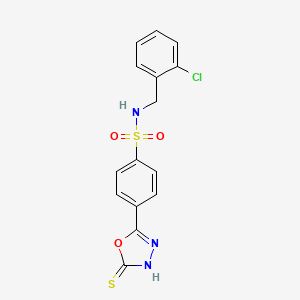
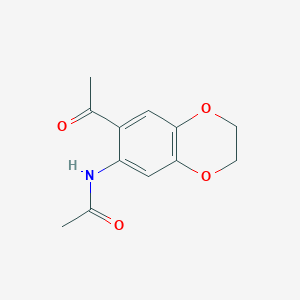
![(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate](/img/structure/B11768339.png)
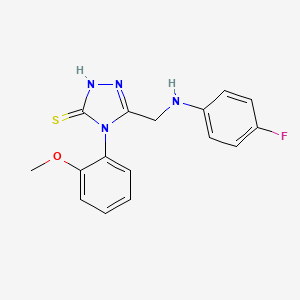
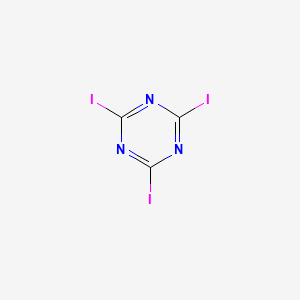
![4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole](/img/structure/B11768349.png)
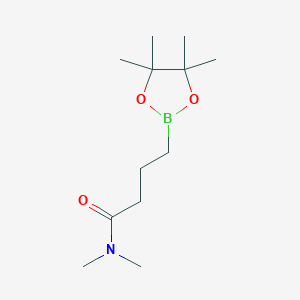
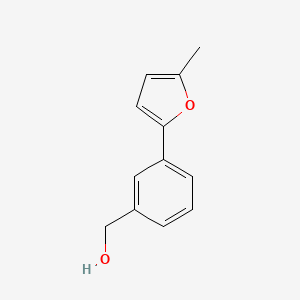
![6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride](/img/structure/B11768375.png)
